Tributyl(3-methyl-2-butenyl)tin

説明

Evolution of Organotin Reagents in Synthetic Chemistry

The journey of organotin chemistry began in 1849 with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.comlupinepublishers.com However, it was the discovery of Grignard reagents that significantly accelerated the development of this field by providing a straightforward method for creating tin-carbon bonds. wikipedia.org The industrial applications of organotin compounds as stabilizers for PVC, biocides, and catalysts, which emerged in the mid-20th century, further fueled research and development in this area. lupinepublishers.comlupinepublishers.com

Initially, the focus was on the synthesis and basic reactivity of simple tetraorganotin compounds. wikipedia.org A pivotal moment in the evolution of organotin reagents was the development of the Stille cross-coupling reaction in 1977, which utilizes organotin compounds for the formation of new carbon-carbon bonds in the presence of a palladium catalyst. sigmaaldrich.com This discovery revolutionized organic synthesis, providing a powerful tool for constructing complex molecules, including natural products. sigmaaldrich.comnih.govnih.govbeilstein-journals.orgyoutube.com

Over the years, the scope of organotin reagents has expanded to include a wide variety of functionalized stannanes, such as organotin hydrides, oxides, and halides, each with unique reactivity and applications. wikipedia.orgsigmaaldrich.com The ability of the tin atom to expand its coordination number beyond four has also been a subject of interest, leading to the study of hypercoordinated stannanes. wikipedia.orglupinepublishers.com

Significance of Allylic Stannanes as Versatile Synthons

Allylic stannanes are a subclass of organotin compounds characterized by a tin atom attached to an allylic system (a three-carbon system with a double bond). These reagents have emerged as highly versatile synthons in organic synthesis due to their unique reactivity. They can act as nucleophiles, transferring the allyl group to a variety of electrophiles, such as aldehydes, imines, and quinones. researchgate.netorgsyn.orgwiley.com

One of the key features of allylic stannanes is their ability to undergo reactions with high regio- and stereoselectivity. nih.govscilit.comscilit.com The position of the double bond in the product can often be controlled by the reaction conditions and the nature of the substrate and catalyst. For instance, in Lewis acid-promoted additions to aldehydes, allylstannanes typically react through an open transition state, leading to predictable stereochemical outcomes. wiley.com

The utility of allylic stannanes is further enhanced by the fact that they can be prepared with a wide range of substituents on the allylic backbone, allowing for the introduction of complex fragments into target molecules. orgsyn.org Various methods have been developed for their synthesis, including the reaction of Grignard reagents with tin halides and the hydrostannation of allenes. nih.govorgsyn.org

Positional Importance of Tributyl(3-methyl-2-butenyl)tin within Allylstannane Chemistry

This compound, or prenyltributylstannane, holds a special place within the family of allylic stannanes. The prenyl group is a common structural motif found in a vast array of natural products, particularly terpenes and terpenoids. numberanalytics.com Consequently, this compound serves as a valuable reagent for the introduction of this important isoprenoid unit in synthetic chemistry.

A significant aspect of the reactivity of this compound is its regioselectivity in reactions with electrophiles. For example, in Lewis acid-catalyzed reactions with quinones, the prenyl group adds at the α-carbon of the allylic system. researchgate.net This specific reactivity has been successfully exploited in the synthesis of complex natural products like vitamin K2(5) and coenzyme Q1. researchgate.net

The synthesis of this compound itself is well-established, with a common method involving the reaction of 1-chloro-3-methyl-2-butene (B146958) with tributyltin chloride in the presence of magnesium under sonication. orgsyn.org This procedure provides the desired product in high yield and purity, making it readily accessible for synthetic applications. orgsyn.org

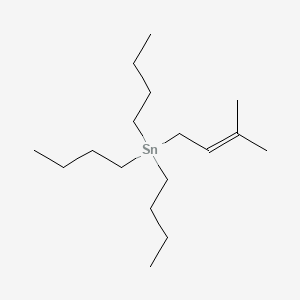

Structure

2D Structure

特性

IUPAC Name |

tributyl(3-methylbut-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRYQPTIWSVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370465 | |

| Record name | Tributyl(3-methyl-2-butenyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53911-92-5 | |

| Record name | Tributyl(3-methyl-2-butenyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(3-methyl-2-butenyl)tin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tributyl 3 Methyl 2 Butenyl Tin

Precursor-Based Synthesis Strategies

Precursor-based strategies are fundamental to the synthesis of tributyl(3-methyl-2-butenyl)tin, primarily involving the reaction of a suitable precursor with a tin-containing reagent. These methods are well-established and offer reliable routes to the target compound.

Generation via Allyl Grignard and Allyllithium Reagents with Triorganotin Halides

A primary and widely utilized method for the preparation of allylic triorganotin compounds involves the coupling reaction of a triorganotin halide with an allyl Grignard or allyllithium reagent. orgsyn.orgorgsyn.org In this approach, the organometallic reagent, either a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), acts as a nucleophile, attacking the electrophilic tin atom of the triorganotin halide (R'3SnX). libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, the corresponding Grignard reagent, 3-methyl-2-butenylmagnesium chloride, is prepared from 1-chloro-3-methyl-2-butene (B146958) and magnesium metal. orgsyn.orglibretexts.org This is then reacted with tributyltin chloride to yield the desired product. orgsyn.org Similarly, an allyllithium reagent can be generated and subsequently reacted with the triorganotin halide. orgsyn.org These reactions are typically carried out in an inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF), to prevent the reaction of the highly reactive organometallic intermediates with moisture or oxygen. orgsyn.orglibretexts.org

A notable variation of this method is the Barbier-type reaction, which offers a more convenient one-pot procedure. orgsyn.org In this setup, the organic halide, the metal (e.g., magnesium), and the triorganotin halide are all present in the reaction flask simultaneously. orgsyn.org This approach, often promoted by ultrasound, can be more efficient and easier to scale up. orgsyn.org

| Reagent | Precursor | Product | Yield (%) | Reference |

| Tributyltin chloride | 1-chloro-3-methyl-2-butene, Magnesium | This compound | 92-100 | orgsyn.org |

Synthesis through Desulfurization of Allylic Sulfides, Sulfoxides, and Sulfones with Triorganotin Hydrides

An alternative strategy for the formation of allyltriorganotin compounds involves the desulfurization of allylic sulfur compounds, such as sulfides, sulfoxides, or sulfones, using a triorganotin hydride, most commonly tributyltin hydride. orgsyn.orgucl.ac.uk This method is particularly useful for preparing allyltin (B8295985) compounds with complex substituents. orgsyn.org The reaction proceeds via a radical mechanism, where the triorganotin radical, generated from the hydride, attacks the sulfur atom, leading to the cleavage of the carbon-sulfur bond and the formation of the allyltin compound. documentsdelivered.com

The choice of the sulfur-containing precursor can influence the reaction conditions and outcomes. Allylic sulfides are common starting materials for this transformation. documentsdelivered.comorganic-chemistry.org The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and heating. documentsdelivered.com This desulfurization approach offers a pathway to allyltin compounds that might be less accessible through Grignard or organolithium routes, especially when dealing with sensitive functional groups. google.comcas.cn

Targeted Allylic Substitution Pathways

Allylic substitution reactions provide a direct route to allyltin compounds by replacing a leaving group at an allylic position with a triorganotin nucleophile. numberanalytics.com This method is powerful for creating specific isomers and can be catalyzed by transition metals. numberanalytics.comnih.gov In this context, a triorganotin species, often a stannyl (B1234572) metalate, attacks an allylic substrate bearing a suitable leaving group, such as a halide, acetate, or carbonate.

The regioselectivity of the substitution is a key aspect of these reactions. Depending on the reaction conditions and the catalyst used, the tin group can add to the α or γ position of the allylic system. wikipedia.org For instance, copper-catalyzed allylic substitutions are known to favor the formation of the γ-substituted product. wikipedia.org Transition metal catalysis, particularly with palladium, is a common strategy to facilitate these transformations, allowing for milder reaction conditions and greater functional group tolerance. nih.govorganic-chemistry.org

Emerging Approaches in the Preparation of Substituted Allyltin Derivatives

Research into the synthesis of allyltin derivatives continues to evolve, with new methodologies emerging that offer improved efficiency, selectivity, and sustainability. rsc.org These emerging approaches often focus on novel catalytic systems and the use of more environmentally benign reagents.

One area of development is the direct activation of allylic alcohols, which are readily available and atom-economical starting materials. nih.gov Transition metal catalysts can activate the hydroxyl group, transforming it into a good leaving group in situ and allowing for subsequent nucleophilic attack by a tin reagent. nih.gov

Comprehensive Analysis of Reaction Pathways and Mechanistic Insights of Tributyl 3 Methyl 2 Butenyl Tin

Lewis Acid-Mediated Transformations

Tributyl(3-methyl-2-butenyl)tin, also known as prenyltributylstannane, is a versatile organotin reagent employed in the formation of carbon-carbon bonds. Its utility is significantly enhanced in the presence of Lewis acids, which activate various electrophilic substrates, facilitating nucleophilic attack by the prenyl group. The catalytic properties of such organotin compounds stem from their Lewis acidic nature, where the tin atom can coordinate with electrophiles to polarize them for subsequent reactions. rsc.org These transformations typically proceed through an acyclic transition state, where the Lewis acid coordinates to the electrophile, such as a carbonyl or imine, thereby increasing its reactivity towards the electron-rich double bond of the allylic tin reagent.

The reaction of this compound with carbonyl compounds, particularly aldehydes and ketones, is a cornerstone method for the synthesis of homoallylic alcohols. This transformation involves the addition of the 3-methyl-2-butenyl (B1208987) (prenyl) group to the carbonyl carbon. The reaction generally proceeds with high regioselectivity, with the attack occurring from the γ-carbon of the allylic system, leading to the formation of a new stereocenter at the carbinol carbon.

The Lewis acid-mediated addition of this compound to aldehydes provides a reliable route to substituted homoallylic alcohols. researchgate.net The stereochemical outcome of the reaction can be controlled, although controlling the reactivity of 1,3-disubstituted allylmetals can present a significant challenge. nih.gov The reaction of allyltin (B8295985) compounds with aldehydes is a well-established method for producing homoallylic alcohols in good yields. researchgate.net The stereoselectivity is often dictated by the geometry of the transition state. In reactions involving crotylstannanes, a chair-like transition state is typically invoked to explain the observed diastereoselectivity. For this compound, the reaction with an aldehyde leads to the corresponding tertiary homoallylic alcohol.

Recent studies have highlighted efficient methods for the stereoselective construction of tertiary homoallylic alcohols under mild conditions, tolerating various functional groups. nih.gov For instance, the reaction of this compound with various aldehydes in the presence of a suitable Lewis acid yields the corresponding prenylated homoallylic alcohols.

Table 1: Stereoselective Allylation of Aldehydes with this compound

| Entry | Aldehyde Substrate | Product (Homoallylic Alcohol) | Typical Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-4-methyl-3-penten-1-ol | ~85 |

| 2 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-4-methyl-3-penten-1-ol | ~80 |

| 3 | Isobutyraldehyde | 2,5-Dimethyl-4-hexen-2-ol | ~78 |

This table presents representative examples of the formation of homoallylic alcohols. Yields are approximate and based on general findings in allylation chemistry.

Lewis acids play a pivotal role in the allylation of carbonyl compounds with organotin reagents. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid for this purpose. researchgate.netrsc.org The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen. rsc.org This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the π-electrons of the allylic tin reagent. rsc.org This process is typically stoichiometric rather than catalytic, as the Lewis acid often forms a stable complex with the resulting alcohol product.

This compound can also participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. In this transformation, the prenyl group adds to the β-carbon of the activated olefin. This reaction is also typically promoted by Lewis acids, which activate the enone or enoate system towards nucleophilic attack.

To achieve stereocontrol in conjugate addition reactions, chiral auxiliaries are often employed. N-enoyl-4-phenyl-1,3-oxazolidinones are effective chiral auxiliaries that can direct the facial selectivity of the incoming nucleophile. The oxazolidinone auxiliary creates a chiral environment around the α,β-unsaturated system. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the double bond, forcing the nucleophile, such as the prenyl group from this compound, to attack from the less hindered face.

The Lewis acid chelates to the carbonyl oxygen and the nitrogen of the oxazolidinone, locking the enoyl moiety into a rigid conformation. This chelation enhances the electrophilicity of the β-carbon and magnifies the steric bias imposed by the chiral auxiliary, leading to high levels of asymmetric induction. After the reaction, the chiral auxiliary can be cleaved hydrolytically to yield the chiral carboxylic acid or reduced to the corresponding alcohol without racemization.

Table 2: Asymmetric Conjugate Addition using a Chiral Auxiliary

| Entry | Activated Olefin Substrate | Product after Auxiliary Cleavage | Typical Diastereomeric Excess (%) |

| 1 | (S)-4-phenyl-3-(pent-1-en-3-one)-1,3-oxazolidin-2-one | (R)-3,6,6-trimethyl-4-heptenoic acid | >90 |

| 2 | (R)-4-benzyl-3-crotonoyl-1,3-oxazolidin-2-one | (S,E)-3,6-dimethyl-4-heptenoic acid | >95 |

This table illustrates the principle of asymmetric conjugate addition. The specific substrates are representative of the class of N-enoyl-1,3-oxazolidinones. nih.gov

The synthesis of homoallylic amines is a valuable transformation in organic chemistry, as these compounds are precursors to a wide range of nitrogen-containing natural products and pharmaceuticals. thieme-connect.de The addition of this compound to imines and their derivatives provides a direct route to these important building blocks. Similar to carbonyl allylation, this reaction requires activation by a Lewis acid.

The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon. This activation facilitates the nucleophilic addition of the prenyl group from the tin reagent. A variety of imine substrates, including those derived from aromatic and aliphatic aldehydes, can be used. The reaction offers a robust and chemoselective method for the stereocontrolled synthesis of diverse homoallylic amines. thieme-connect.de

Table 3: Synthesis of Homoallylic Amines via Imine Allylation

| Entry | Imine Substrate | Lewis Acid | Product (Homoallylic Amine) |

| 1 | N-Benzylidene-aniline | BF₃·OEt₂ | N-(1-phenyl-4-methyl-3-pentenyl)aniline |

| 2 | N-(Cyclohexylmethylene)benzylamine | TiCl₄ | N-Benzyl-1-cyclohexyl-4-methyl-3-penten-1-amine |

| 3 | N-Tosylimine of Benzaldehyde | BF₃·OEt₂ | N-Tosyl-1-phenyl-4-methyl-3-penten-1-amine |

This table shows representative examples of the allylation of imine derivatives.

Regioselective and Stereoselective Control by Specific Lewis Acids (e.g., BF3 vs. TiCl4)

The regioselectivity of the reaction of this compound with electrophiles can be significantly influenced by the choice of Lewis acid. These reactions, particularly with carbonyl compounds, can proceed through different pathways, leading to either the α-adduct (attack at the C2 position of the butenyl group) or the γ-adduct (attack at the C4 position). The nature of the Lewis acid plays a crucial role in directing this selectivity.

For instance, in the Lewis acid-catalyzed allylation of quinones with this compound, boron trifluoride (BF3) has been shown to promote the formation of allylhydroquinones with high regioselectivity. The reaction is believed to proceed via allylquinol intermediates that undergo rearrangement under the influence of BF3.

While direct comparative studies between BF3 and titanium tetrachloride (TiCl4) for this compound are not extensively detailed in the provided literature, general principles from studies on other allylstannanes can be applied. Boron trifluoride etherate (BF3·OEt2) is known to facilitate direct addition reactions. illinois.edu In contrast, stronger Lewis acids like SnCl4 can lead to different reaction pathways, including metathesis, depending on the stoichiometry and the nature of the aldehyde. illinois.edu It is plausible that TiCl4, being a stronger Lewis acid than BF3, could favor different transition states, potentially altering the regiochemical outcome by favoring a more organized, cyclic transition state which can lead to different selectivity compared to the likely more flexible transition state with BF3.

Table 1: Influence of Lewis Acid on the Reaction of Allylstannanes with Aldehydes

| Lewis Acid | General Outcome | Plausible Mechanism with this compound |

| BF3·OEt2 | Primarily direct addition | Favors the formation of the γ-adduct through an acyclic transition state. |

| TiCl4 | Can favor different regioisomers | May promote the formation of the α-adduct via a more structured, cyclic (chelation-controlled) transition state. |

Spectroscopic Investigations of Reaction Intermediates and Transition States

Understanding the mechanism of reactions involving this compound necessitates the study of transient intermediates and transition states. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for these investigations. nih.gov While direct spectroscopic data for the reaction intermediates of this compound are scarce in the literature, studies on analogous allylstannane reactions provide significant insights. illinois.eduacs.org

For example, 13C-NMR spectroscopy has been employed to study the reaction between crotyltrialkylstannanes and various aldehydes in the presence of Lewis acids like BF3·OEt2 and SnCl4. illinois.edu These studies can reveal whether the reaction proceeds through a direct addition mechanism or involves other pathways like metathesis. By monitoring the changes in chemical shifts of the reactant and product signals, and by identifying signals of any transient species, chemists can elucidate the reaction pathway. researchgate.net For reactions of this compound, similar in-situ NMR studies could differentiate between the formation of α- and γ-adduct intermediates and provide evidence for the structure of the key transition states.

Mössbauer spectroscopy, which is highly sensitive to the electronic environment of the tin nucleus, can also be a valuable tool for studying organotin compounds and their reaction adducts. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the palladium-catalyzed coupling of an organotin compound with an organic electrophile. wikipedia.org this compound serves as an effective nucleophilic partner in these transformations.

Coupling with Aryl and Vinyl Electrophiles (e.g., Triflate Derivatives)

This compound readily couples with a variety of sp2-hybridized carbon electrophiles, including aryl and vinyl halides and triflates (OTf). wikipedia.orglibretexts.org Triflates are excellent electrophiles for Stille coupling due to their high reactivity, which is often comparable to that of bromides. wikipedia.org The reaction tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. libretexts.orgresearchgate.net The stereochemistry of the vinyl partner is typically retained throughout the reaction. organic-chemistry.org

The general catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency of the Stille coupling with this compound can be significantly enhanced by optimizing the reaction conditions. Key parameters include the choice of palladium catalyst, solvent, and the use of additives.

Commonly used palladium catalysts include Pd(PPh3)4, Pd2(dba)3, and PdCl2(PPh3)2. libretexts.org The choice of solvent is also critical, with polar aprotic solvents like DMF, THF, or NMP often being employed. organic-chemistry.orgacs.org

Additives can have a profound effect on the reaction rate and yield. For instance, the addition of lithium chloride (LiCl) is often beneficial, as it can facilitate the transmetalation step by forming a more reactive organotin species or by preventing the deactivation of the palladium catalyst. libretexts.orgacs.org Copper(I) salts, such as CuI, can also act as co-catalysts, accelerating the reaction, sometimes synergistically with fluoride (B91410) ions. organic-chemistry.orgyoutube.com

Table 2: Typical Conditions for Stille Coupling with this compound

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3, PdCl2(PPh3)2 | Catalyzes the cross-coupling cycle. libretexts.org |

| Electrophile | Aryl-I, Aryl-Br, Aryl-OTf, Vinyl-I, Vinyl-Br, Vinyl-OTf | The electrophilic coupling partner. wikipedia.org |

| Solvent | DMF, THF, NMP, Toluene (B28343) | Provides the reaction medium. |

| Additives | LiCl, CuI, CsF | Enhance reaction rate and yield. libretexts.orgorganic-chemistry.orgyoutube.com |

Ligand Effects in Palladium Catalysis with this compound

The choice of ligand coordinated to the palladium center is crucial for the success of the Stille coupling. Ligands modulate the electronic and steric properties of the catalyst, influencing its stability, reactivity, and selectivity. rsc.orgrsc.org

For Stille reactions, phosphine (B1218219) ligands are most commonly employed. Electron-rich and sterically demanding phosphines, such as tri(tert-butyl)phosphine (P(t-Bu)3) and other trialkylphosphines, are often highly effective. rsc.org These ligands promote the oxidative addition step and can stabilize the catalytically active Pd(0) species. The use of specific ligands can sometimes be essential for the coupling of less reactive electrophiles, such as aryl chlorides. While classic ligands like triphenylphosphine (B44618) (PPh3) are widely used, tailor-made ligands can offer superior performance in challenging coupling reactions. rsc.org

Free Radical-Initiated Processes

This compound can also participate in free radical-initiated reactions. A notable example is the Keck radical allylation, a method for forming carbon-carbon bonds by reacting an alkyl halide with an allyltributyltin derivative under radical conditions. thermofisher.com

This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. libretexts.org The initiator generates a radical that abstracts a hydrogen atom from a tin hydride (if present) or initiates a chain reaction. In the context of the Keck allylation, the process involves the generation of a tributyltin radical, which then reacts with an alkyl halide to produce an alkyl radical and tributyltin halide. The alkyl radical then adds to the double bond of the this compound. This is followed by the fragmentation of the resulting adduct to yield the allylated product and a tributyltin radical, which propagates the chain.

These reactions are known for their high chemoselectivity and tolerance of a wide range of functional groups. thermofisher.com

Intramolecular Radical Cyclizations (e.g., 1,6-enynes)

The utility of this compound in intramolecular radical cyclizations, particularly of 1,6-enynes, showcases its capacity to facilitate the formation of complex cyclic structures. In these reactions, a radical is generated on the enyne substrate, which then undergoes cyclization. The resulting cyclic radical is subsequently trapped by the organostannane, which serves as a source of the prenyl group.

The general mechanism involves the initial generation of a radical species, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN), in the presence of a tin hydride. This radical adds to the triple bond of the 1,6-enyne, leading to a vinyl radical. This intermediate then undergoes a 5-exo-dig or 6-endo-dig cyclization onto the tethered alkene, forming a five- or six-membered ring containing an exocyclic alkyl radical. This radical then abstracts the prenyl group from this compound to yield the final product and a tributyltin radical, which propagates the radical chain.

Detailed research has demonstrated the efficiency of this methodology in constructing functionalized carbocycles and heterocycles. The regioselectivity of the initial radical addition and the stereoselectivity of the cyclization are key aspects that have been investigated.

| Reactant (1,6-enyne) | Product(s) | Yield (%) | Conditions |

| N-(prop-2-ynyl)-N-(prop-2-enyl)amine derivative | Prenylated cyclopentylamine (B150401) derivative | Varies | AIBN, Bu3SnH, this compound |

| Diethyl allyl(prop-2-ynyl)malonate | Prenylated cyclopentane (B165970) derivative | Varies | AIBN, Bu3SnH, this compound |

Ring-Opening/Allylation Sequences (e.g., (halomethyl)cyclopropanes)

This compound is also instrumental in ring-opening/allylation sequences, particularly with strained ring systems like (halomethyl)cyclopropanes. These reactions proceed via a radical mechanism where the initial step is the reductive cleavage of the carbon-halogen bond by a tributyltin radical, which can be generated from tributyltin hydride.

The resulting cyclopropylmethyl radical rapidly undergoes ring-opening to form a more stable homoallylic radical. This radical intermediate is then trapped by this compound, which transfers its prenyl group to afford the final diene product. The driving force for the ring-opening is the relief of ring strain in the three-membered ring.

The regioselectivity of the ring-opening is dependent on the substitution pattern of the cyclopropane (B1198618) ring. Generally, the cleavage occurs to form the most stable radical intermediate.

| Substrate | Reagent(s) | Product |

| (Bromomethyl)cyclopropane | Bu3SnH, AIBN, this compound | 1,6-diene derivative |

| Substituted (iodomethyl)cyclopropanes | Bu3SnH, AIBN, this compound | Substituted 1,6-diene derivatives |

Intermolecular Radical Additions (e.g., to Sugar Thionocarbonates)

In the realm of carbohydrate chemistry, this compound has been utilized for the introduction of a prenyl group onto sugar scaffolds via intermolecular radical additions to thionocarbonates. The Barton-McCombie deoxygenation is a classic example of a reaction that proceeds through similar radical intermediates.

In this context, a radical is generated at a specific position on the sugar ring, typically by the reaction of a xanthate or other thionocarbonate derivative with a radical initiator and a tin hydride. This sugar-based radical can then undergo an intermolecular addition to the double bond of this compound. However, the more common application involves the generation of a radical on the sugar which is then trapped by a hydrogen atom from a tin hydride. The use of an allyltin reagent like this compound in this context would be for a C-C bond-forming reaction rather than deoxygenation.

The reaction of a sugar radical with this compound would result in the formation of a C-prenylated sugar derivative. The stereochemical outcome of the addition is often influenced by the stereochemistry of the starting sugar.

| Sugar Derivative | Reagent(s) | Product |

| Glucose-derived thionocarbonate | Bu3SnH, AIBN, this compound | C-prenylated glucose derivative |

| Mannose-derived xanthate | Bu3SnH, AIBN, this compound | C-prenylated mannose derivative |

Transmetallation Dynamics in Organotin Reagent Systems

Transmetallation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. iupac.org Organotin reagents, including this compound, can participate in transmetallation reactions, most commonly with organolithium or organocuprate reagents. iupac.org This process is crucial for the in-situ generation of other reactive organometallic species that might be more selective or reactive for a specific transformation.

For instance, the reaction of this compound with an organolithium reagent like n-butyllithium can lead to the formation of a prenyl-lithium species and tetrabutyltin. The equilibrium of this reaction is influenced by the relative stability of the carbanions and the nature of the solvent. The newly formed prenyl-lithium can then be used in subsequent reactions, such as additions to carbonyl compounds or other electrophiles.

The dynamics of these transmetallation reactions are influenced by several factors, including the nature of the R group on the organolithium reagent, the solvent, temperature, and the presence of coordinating additives like tetramethylethylenediamine (TMEDA). These factors can affect the rate and position of the equilibrium of the transmetallation.

Similarly, transmetallation to copper can generate prenyl-cuprate reagents. These are generally softer nucleophiles than their organolithium counterparts and are particularly useful for conjugate addition reactions to α,β-unsaturated carbonyl compounds. The choice of the transmetallating agent allows for the tuning of the reactivity and selectivity of the prenyl nucleophile derived from this compound.

| Organotin Reagent | Transmetallating Agent | Resulting Organometallic | Subsequent Reaction Example |

| This compound | n-Butyllithium | Prenyllithium | Addition to an aldehyde |

| This compound | Lithium di(n-butyl)cuprate | Prenyl(n-butyl)cuprate | Conjugate addition to an enone |

Applications of Tributyl 3 Methyl 2 Butenyl Tin in Advanced Organic Synthesis and Natural Product Elucidation

Total Synthesis of Complex Natural Products

The construction of complex natural products often requires precise and stereocontrolled methods for carbon-carbon bond formation. Tributyl(3-methyl-2-butenyl)tin has proven to be an invaluable reagent in this regard, enabling key transformations in the synthesis of several important bioactive compounds.

Key Role in Tryprostatin B Total Synthesis

The total synthesis of Tryprostatin B, a potent inhibitor of microtubule assembly, highlights the strategic importance of prenylation reactions. One of the key steps in the synthesis of this indole (B1671886) alkaloid involves the introduction of a prenyl group at the C2 position of the indole nucleus. orgsyn.orgnih.gov A concise and efficient total synthesis of Tryprostatin B has been achieved where the key step is the preparation of a diprenylated gramine (B1672134) salt. orgsyn.org In this synthesis, the prenyl group is incorporated at the 2-position of the indole moiety by direct lithiation of a Boc-protected gramine. orgsyn.org

Furthermore, a BF3-mediated prenyl shift has been utilized as a crucial step in an alternative synthetic route to Tryprostatin B. orgsyn.org This Lewis acid-catalyzed rearrangement of a prenylated intermediate underscores the utility of organotin-based prenylating agents in facilitating complex bond formations and skeletal rearrangements necessary for the construction of the Tryprostatin B core structure.

Incorporation into Isoprenoid Analogues (e.g., Farnesol (B120207) Derivatives, AFC Analogs)

This compound and related organotin reagents are instrumental in the synthesis of isoprenoid analogues, which are vital components of many natural products with significant biological activities. The stereoselective synthesis of farnesol derivatives, for example, often relies on the coupling of organotin reagents with suitable electrophiles.

Research has demonstrated the high-yield preparation of polyprenyltrimethyltins, including geranyl, neryl, and farnesyl derivatives, through the reaction of the corresponding polyprenyl halides with trimethyltinlithium. researchgate.net These reactions proceed with retention of the stereochemistry at the Δ2 position. The resulting polyprenyltin reagents can then be coupled with quinones in the presence of a Lewis acid such as BF3·OEt2 to afford vitamins K1 and K2 without any loss of stereochemistry in the prenyl side chain. researchgate.net This methodology provides a powerful tool for the construction of complex isoprenoid chains.

While direct examples of the use of this compound in the synthesis of Antennapedia homeodomain-derived peptide (AFC) analogs are not extensively documented, the general utility of organotin reagents in peptide and amino acid modification suggests its potential in this area. The prenylation of amino acid side chains can enhance the lipophilicity and membrane permeability of peptides, and reagents like this compound offer a direct method for achieving such modifications.

| Isoprenoid Precursor | Coupling Partner | Product | Reference |

| Farnesyl chloride | Trimethyltinlithium | Farnesyltrimethyltin | researchgate.net |

| Geranyl chloride | Trimethyltinlithium | Geranyltrimethyltin | researchgate.net |

| Neryl chloride | Trimethyltinlithium | Neryltrimethyltin | researchgate.net |

Construction of Stereochemically Defined Branched Sugars

The synthesis of stereochemically defined branched sugars is a challenging task in carbohydrate chemistry. The introduction of a carbon branch at a specific position on a sugar ring requires highly stereoselective methods. While direct applications of this compound for this purpose are not widely reported, the addition of allylic stannanes to carbonyl compounds is a well-established method for the synthesis of homoallylic alcohols with high stereocontrol.

The reaction of allylic tributylstannanes with aldehydes, often in the presence of a Lewis acid, proceeds with high diastereoselectivity. This approach could be applied to aldehyde-functionalized sugar precursors to introduce a prenyl group, thereby creating a branched-chain sugar. The stereochemical outcome of such additions is often predictable based on the Zimmerman-Traxler model, allowing for the synthesis of specific diastereomers.

Facile Routes to Spirocyclic Scaffolds

Spirocyclic scaffolds are prevalent in a variety of natural products and are of significant interest in medicinal chemistry. The construction of these three-dimensional structures often involves intramolecular cyclization reactions. The use of this compound can facilitate the synthesis of precursors for such cyclizations.

For instance, the prenylation of a cyclic ketone or a substrate containing both a nucleophilic and an electrophilic center can provide a key intermediate for a subsequent intramolecular annulation to form a spirocycle. While specific examples detailing the use of this compound for the direct synthesis of spirocycles are not abundant in the literature, its ability to introduce a reactive prenyl group makes it a potentially valuable tool in multi-step syntheses of these complex architectures.

Functional Group Interconversions and Carbon-Carbon Bond Formations

Beyond its application in total synthesis, this compound is a key reagent for various functional group interconversions and for the formation of new carbon-carbon bonds, most notably through prenylation reactions.

Efficient Prenylation of Diverse Substrates (e.g., Ethyl Propiolate)

This compound is a highly effective reagent for the prenylation of a wide range of substrates. One notable application is the prenylation of activated alkynes, such as ethyl propiolate. This reaction allows for the direct introduction of the prenyl group onto an alkyne framework, leading to the formation of valuable enyne products.

The reaction of Tri-n-butyl(3-methyl-2-butenyl)tin with ethyl propiolate provides a straightforward route to the corresponding prenylated alkyne derivative. orgsyn.org This transformation is significant as the resulting enyne can serve as a versatile building block for further synthetic manipulations, including cyclization reactions and the synthesis of more complex molecular structures.

| Substrate | Reagent | Product | Reference |

| Ethyl propiolate | Tri-n-butyl(3-methyl-2-butenyl)tin | Ethyl 2-prenylpropiolate | orgsyn.org |

Chemo-, Regio-, and Stereoselective Introduction of Allylic Moieties

The application of this compound in organic synthesis is particularly notable for its ability to introduce the 3-methyl-2-butenyl (B1208987) (prenyl) group with high levels of control over selectivity. This organostannane serves as a versatile nucleophile in reactions with various electrophiles, where the choice of catalyst and reaction conditions dictates the outcome regarding which atoms bond (chemoselectivity), where they bond (regioselectivity), and in what spatial orientation (stereoselectivity).

Organotin compounds like this compound are valuable reagents for forming carbon-carbon bonds. osaka-u.ac.jp Their utility stems from their tolerance of various functional groups and their predictable reactivity, especially in the presence of Lewis acids. The prenyl group is a common structural motif in many natural products, making its controlled introduction a key step in numerous synthetic endeavors.

The reaction of this compound, an ambident nucleophile, can theoretically occur at two positions: the C2 (α-position) or the C4 (γ-position) of the butenyl chain. The regioselectivity of this addition is highly dependent on the reaction conditions and the nature of the electrophile. For instance, Lewis acid-catalyzed reactions often favor attack at the γ-carbon of the allyltin (B8295985) reagent. However, in the case of this compound, reactions with quinones in the presence of boron trifluoride (BF₃) have been shown to proceed with high regioselectivity at the α-carbon of the allylic system. researchgate.net This specific reactivity is crucial for the synthesis of complex molecules where precise placement of the prenyl unit is required. researchgate.net

Furthermore, the stereochemistry of the double bond in the allyltin reagent can be preserved or controlled during the transfer process. In the synthesis of polyprenylquinones like Vitamin K, the use of related polyprenyltin reagents allows for coupling with quinones without loss of the stereochemistry in the side chain. researchgate.net This level of control is paramount for producing the biologically active isomers of these natural products.

The general method for preparing allylic tributyltins, including this compound, is versatile and can be used to synthesize a range of substituted allylstannanes. orgsyn.org The choice of the starting allylic halide can influence the isomeric purity of the resulting organotin reagent.

| Allyl Chloride | Product(s) | Yield | Notes |

|---|---|---|---|

| 1-Chloro-3-methyl-2-butene (B146958) | This compound | 100% (crude), 92% (distilled) | Starting material contains 5–10% of 3-chloro-3-methyl-1-butene, which does not affect the yield. |

| Cinnamyl chloride | (E)-Cinnamyltributyltin | 95% | No cis isomer is formed. |

| 1-Chloro-2-butene | Tributyl(2-butenyl)tin | 94% | Product is a mixture of (E)- and (Z)-isomers (92:8). |

| 3-Chloro-2-methyl-1-propene | Tributyl(2-methyl-2-propenyl)tin | 96% | - |

Design and Synthesis of Novel Chemical Entities

This compound is a key reagent in the design and synthesis of novel and complex chemical entities, most notably in the construction of naturally occurring quinones with vital biological functions. Its ability to deliver the prenyl side chain regioselectively makes it an invaluable tool in the total synthesis of vitamins and coenzymes. researchgate.net

A prominent application is the synthesis of Vitamin K₂ and Coenzyme Q₁. In a Lewis acid-catalyzed reaction, this compound couples with quinone precursors to form the corresponding allylhydroquinones with high regioselectivity. researchgate.net This method provides an efficient route to these important biological molecules. The reaction with 2-methyl-1,4-naphthoquinone in the presence of boron trifluoride etherate (BF₃·OEt₂) yields Vitamin K₂(₅), while the reaction with 2,3-dimethoxy-5-methylbenzoquinone produces Coenzyme Q₁. researchgate.net These syntheses highlight the reagent's efficacy in constructing complex isoprenoid side chains on quinone scaffolds.

The success of these syntheses hinges on the specific α-regioselectivity of the allylation reaction, which directly attaches the prenyl group at the desired position, leading to the natural product skeleton after subsequent oxidation. researchgate.net This strategic use of this compound avoids the formation of unwanted isomers and simplifies purification processes.

| Target Molecule | Quinone Precursor | Lewis Acid Catalyst | Isolated Yield |

|---|---|---|---|

| Vitamin K₂(₅) | 2-Methyl-1,4-naphthoquinone | BF₃·OEt₂ | 78% |

| Coenzyme Q₁ | 2,3-Dimethoxy-5-methylbenzoquinone | BF₃·OEt₂ | 75% |

The development of synthetic routes utilizing organotin reagents like this compound has been a significant advancement in organic chemistry, providing access to complex natural products that were previously difficult to synthesize. researchgate.net The principles demonstrated in the synthesis of Vitamin K and Coenzyme Q can be extended to create a variety of other novel chemical entities possessing isoprenoid side chains, which are of interest in medicinal chemistry and material science.

Stereochemical Control and Regioselectivity in Transformations Involving Tributyl 3 Methyl 2 Butenyl Tin

Diastereoselectivity in Lewis Acid-Mediated Allylations

The reaction of tributyl(3-methyl-2-butenyl)tin with aldehydes, mediated by Lewis acids, is a cornerstone method for the synthesis of homoallylic alcohols. The diastereoselectivity of this addition is profoundly influenced by the choice of Lewis acid and the structure of the aldehyde, particularly the presence of adjacent stereocenters or chelating groups.

The stereochemical outcome is often rationalized by either a chelation-controlled or a non-chelation-controlled (Felkin-Anh) transition state model. In the presence of a chelating group (e.g., an α- or β-alkoxy group) on the aldehyde, a strong Lewis acid can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This coordination locks the conformation of the aldehyde, leading to a highly organized, chair-like transition state and favoring the formation of a "syn" or "chelate-controlled" product.

Conversely, with non-chelating aldehydes or weakly coordinating Lewis acids, the reaction proceeds through an open or Felkin-Anh-type transition state. In this model, the largest substituent on the α-carbon of the aldehyde orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, typically leading to the "anti" diastereomer.

Research has shown that the choice of Lewis acid is critical in dictating the dominant pathway. mdpi.com For instance, in the allylation of β-hydroxy-substituted aldehydes, strong Lewis acids like scandium(III) triflate (Sc(OTf)₃) can effectively promote chelation, leading to high diastereoselectivity for the 1,3-anti product. mdpi.com In contrast, other Lewis acids may offer lower levels of selectivity. mdpi.com The condensation of crotyltrialkyltin compounds with aldehydes, a related transformation, has been shown to stereoselectively yield erythro-β-methylhomoallyl alcohols, independent of the initial stereochemistry of the crotyl group. researchgate.net

The following table illustrates the impact of different Lewis acids on the diastereoselectivity of the allylation of (S)-3-(methoxymethyl)hexanal with an allylstannane, demonstrating the critical role of the Lewis acid in achieving high stereocontrol. mdpi.com

Table 1: Effect of Lewis Acid on Diastereoselective Allylation

| Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| MgBr₂·OEt₂ | Toluene (B28343) | 95 | 65:35 |

| ZnCl₂ | Toluene | 98 | 60:40 |

| Sc(OTf)₃ | Toluene | 90 | 93:7 |

| Sc(OTf)₃ | CH₂Cl₂ | 85 | 90:10 |

| In(OTf)₃ | Toluene | 98 | 75:25 |

| Yb(OTf)₃ | Toluene | 98 | 70:30 |

| Hf(OTf)₄ | Toluene | 40 | 88:12 |

Data sourced from a study on the diastereoselective allylation of a β-alkoxy aldehyde, highlighting the superior performance of Sc(OTf)₃ in promoting the anti-diastereomer via a chelation-controlled mechanism. mdpi.com

Strategies for Enantioselective Synthesis Utilizing this compound

Achieving enantioselectivity in reactions involving this compound typically requires the introduction of a chiral element, such as a chiral auxiliary, a chiral ligand on the metal, or a chiral Lewis acid catalyst.

A prominent strategy involves the use of chiral α-alkoxy allylic stannanes. These reagents can be prepared and stored for extended periods without racemization. orgsyn.org Upon activation with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), these chiral stannanes undergo highly selective additions to aldehydes. orgsyn.org The reaction proceeds through a stereospecific, intermolecular 1,3-isomerization (SE' mechanism), transferring the chirality from the α-carbon of the stannane (B1208499) to the newly formed stereocenter in the homoallylic alcohol product. orgsyn.org This method allows for the synthesis of monoprotected 1,2-diols with high diastereoselectivity and enantioselectivity. orgsyn.org

Another approach involves the use of dual catalyst systems, where a chiral Lewis acid activates the aldehyde and a Lewis base activates the nucleophile. nih.gov While this has been explored for other reactions, its application specifically with this compound is a developing area. The synthesis of tetraalkynylstannanes and their subsequent reactions with aldehydes catalyzed by Lewis acids like zinc chloride also points toward catalytic pathways that could be rendered enantioselective with chiral ligands. researchgate.net

Regiochemical Outcomes in Allyl Transfer Reactions

The 3-methyl-2-butenyl (B1208987) (prenyl) group is an unsymmetrical allyl system, and its reaction with electrophiles can occur at two different positions: the γ-carbon (C3, the more substituted carbon) or the α-carbon (C1, the carbon bearing the tin moiety). The regiochemical outcome of the allyl transfer is highly dependent on the nature of the electrophile, the Lewis acid, and the reaction conditions.

Generally, the reaction of this compound with aldehydes under Lewis acid catalysis proceeds via an SE' mechanism, where the aldehyde adds to the γ-carbon of the prenyl group. This γ-addition results in a vinyl group in the final homoallylic alcohol product and is the most commonly observed pathway.

However, α-addition can be favored under specific circumstances. A notable example is the Lewis acid-catalyzed allylation of quinones. researchgate.net The reaction of this compound with quinones in the presence of BF₃ proceeds with high regioselectivity at the α-carbon of the allylic system. researchgate.net This specific outcome was crucial for the successful synthesis of Vitamin K₂(₅) and Coenzyme Q₁. researchgate.net The reaction is believed to proceed through an initial allylquinol intermediate that subsequently rearranges. researchgate.net The preparation of various allylic tributyltins has also noted the formation of α-adducts in some instances. orgsyn.org

Role of Substrate Design and Reaction Conditions in Stereocontrol

The precise control over stereochemistry in reactions of this compound is a multifactorial issue where both the design of the substrate and the specific reaction conditions play pivotal roles.

Substrate Design: The structure of the carbonyl substrate is paramount. As discussed, aldehydes containing α- or β-chelating groups (e.g., alkoxy or hydroxy groups) can engage in chelation control with suitable Lewis acids, leading to high diastereoselectivity that is often opposite to that predicted by standard non-chelation models. mdpi.com For example, a cobalt(III)-catalyzed three-component coupling involving a diene, an aldehyde, and a C-H bond source showed high diastereoselectivity, with the relative stereochemistry being dictated by a chair-like transition state. nih.gov The reaction was effective for a wide range of alkyl, aromatic, and heteroaromatic aldehydes, as well as some activated ketones, demonstrating the broad applicability of controlling stereochemistry through catalyst and substrate design. nih.gov

Reaction Conditions:

Lewis Acid: As demonstrated in Table 1, the choice of Lewis acid is arguably the most critical factor. Strongly coordinating Lewis acids like Sc(OTf)₃ or TiCl₄ are effective at enforcing a chelation-controlled pathway, whereas weaker ones like ZnCl₂ may result in lower selectivity. mdpi.com

Solvent: The polarity and coordinating ability of the solvent can influence the effective Lewis acidity of the catalyst and the stability of the transition states. The diastereoselectivity of the Sc(OTf)₃-mediated allylation was slightly higher in the less-coordinating solvent toluene compared to dichloromethane (B109758) (CH₂Cl₂). mdpi.com

Temperature: Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between competing diastereomeric transition states. Reactions are often conducted at low temperatures (e.g., -78 °C) to maximize stereocontrol.

The interplay of these factors allows chemists to fine-tune reaction outcomes. By carefully selecting the substrate, Lewis acid, solvent, and temperature, it is possible to selectively generate a desired stereoisomer of the homoallylic alcohol product.

Table 2: Summary of Factors Influencing Stereocontrol

| Factor | Influence on Stereocontrol | Example |

|---|---|---|

| Substrate Structure | Presence of α/β-chelating groups enables chelation control, often reversing Felkin-Anh selectivity. | β-alkoxy aldehydes with Sc(OTf)₃ give high yields of the 1,3-anti product. mdpi.com |

| Lewis Acid Choice | Strongly coordinating Lewis acids favor rigid, chelated transition states, enhancing diastereoselectivity. | Sc(OTf)₃ provides a 93:7 diastereomeric ratio, while MgBr₂ gives only 65:35. mdpi.com |

| Solvent | Less coordinating solvents can enhance the effective strength of the Lewis acid and improve selectivity. | Slightly higher diastereomeric ratio observed in toluene vs. CH₂Cl₂ for Sc(OTf)₃-mediated allylation. mdpi.com |

| Chiral Auxiliaries/Reagents | Incorporation of chirality into the stannane reagent allows for enantioselective additions. | Chiral α-alkoxy allylic stannanes react with aldehydes to give enantioenriched 1,2-diols. orgsyn.org |

Future Research Avenues and Broader Impact of Tributyl 3 Methyl 2 Butenyl Tin Chemistry

Exploration of New Catalytic Systems for Tributyl(3-methyl-2-butenyl)tin Reactions

A catalyst is a substance that increases the rate of a chemical reaction by lowering its activation energy without being consumed in the process. khanacademy.orgyoutube.com Catalysis is categorized into homogeneous, heterogeneous, and biocatalysis. pnnl.govyoutube.com The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Research in this area is focused on discovering catalysts that can operate under milder conditions, reduce waste, and enable new types of chemical transformations.

Palladium-based catalysts have been instrumental in reactions of allylstannanes. nih.gov Future work will likely involve the design of more sophisticated palladium ligand systems to control regioselectivity and stereoselectivity with greater precision. Furthermore, there is a growing interest in replacing precious metal catalysts with more abundant and less toxic earth-abundant metals like iron, copper, and tin itself. nih.govresearchgate.net Organotin compounds can act as Lewis acids, and their catalytic activity in processes like the formation of polyurethanes is an area of ongoing study. lupinepublishers.com The exploration of multi-phase catalytic systems, where the catalyst is in a different phase from the reactants, could simplify product separation and catalyst recycling, contributing to more sustainable chemical processes. pnnl.govresearchgate.net

Table 1: Areas of Catalyst Development for Allylstannane Reactions

| Catalyst Type | Research Focus | Potential Advantages |

| Palladium Complexes | Development of novel ligands for enhanced stereocontrol and regioselectivity. | High efficiency and selectivity in cross-coupling reactions. nih.govresearchgate.net |

| Earth-Abundant Metals | Investigation of iron, copper, and zinc as alternatives to precious metals. | Lower cost, reduced toxicity, and increased sustainability. |

| Organotin Catalysts | Exploring the Lewis acidity of organotin compounds for catalysis. lupinepublishers.com | Potential for unique reactivity and dual-role as reagent and catalyst. |

| Heterogeneous Catalysts | Immobilization of active catalytic species on solid supports. | Ease of separation from the reaction mixture and potential for recycling. pnnl.gov |

| Photocatalysts | Using light to drive reactions, potentially enabling new reaction pathways. | Mild reaction conditions and use of renewable energy sources. nih.gov |

Development of Greener and More Sustainable Methodologies in Allylstannane Chemistry

The widespread use of organotin compounds, including tributyltin (TBT) derivatives, has raised significant environmental concerns due to their toxicity and persistence in ecosystems. chromatographyonline.comresearchgate.netresearchgate.netwikipedia.org TBT compounds were extensively used as biocides in antifouling paints for ship hulls, leading to their accumulation in marine sediments. wikipedia.orgftloscience.com Consequently, a major thrust of current research is the development of greener and more sustainable chemical practices to mitigate these environmental risks. tandfonline.com

Key strategies for enhancing the sustainability of allylstannane chemistry include:

Catalyst Optimization: Developing highly efficient catalysts that can be used in very low concentrations, thus minimizing residual tin in products and waste streams.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Waste Reduction and Remediation: Designing processes that minimize the formation of toxic byproducts. Research into the degradation of organotin compounds is also critical. Methods like photocatalysis have shown promise in breaking down TBT into less harmful inorganic tin species. nih.govnih.gov A study demonstrated that the photocatalytic treatment of water contaminated with TBT resulted in a 99.8% degradation after 30 minutes. nih.gov

Alternative Reagents: Exploring tin-free alternatives for allylation reactions, although this falls outside the direct scope of improving allylstannane chemistry, it is a parallel effort in sustainable organic synthesis. The search for environmentally benign antifouling agents is a prime example of this trend. nih.gov

The long half-life of TBT in sediments, which can be up to 30 years, underscores the importance of developing both greener synthetic routes and effective remediation technologies. wikipedia.org

Computational Chemistry Approaches for Mechanistic Understanding and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. arxiv.org In the context of this compound chemistry, computational studies provide insights that are often difficult to obtain through experiments alone. researchgate.net

DFT calculations can be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. This helps in understanding why certain products are formed over others. For example, DFT studies have been used to investigate the mechanism of palladium-catalyzed allylative dearomatization involving allyltributylstannan. nih.gov

Analyze Transition States: The geometry and electronic structure of transition states can be modeled to understand the key factors controlling the reaction's rate and selectivity.

Predict Reactivity: Computational models can predict how changes in the structure of the allylstannane, the substrate, or the catalyst will affect the outcome of a reaction. This predictive power can accelerate the discovery of new reactions and catalysts. acs.orgresearchgate.net

Study Solvent Effects: The influence of different solvents on reaction mechanisms and energetics can be simulated, aiding in the selection of optimal reaction media. mdpi.com

These computational approaches not only provide a fundamental understanding of reactivity but also guide the rational design of new experiments, making the research process more efficient. acs.orgmdpi.com

Table 2: Applications of Computational Chemistry in Allylstannane Research

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Investigation | Detailed reaction pathways, transition state structures, and energy barriers. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Understanding electronic transitions and photophysical properties. researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic Stability Analysis | Simulating the structural integrity of molecules at finite temperatures. arxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis Simulation | Modeling reactions in complex biological systems. |

Potential in Advanced Materials and Chemical Biology Research

While the traditional applications of organotin compounds have been in areas like PVC stabilization and as biocides, future research is exploring their potential in more specialized, high-value areas such as advanced materials and chemical biology. lupinepublishers.comwikipedia.org

Advanced Materials: Organotin compounds can be used as catalysts or building blocks in polymer chemistry. lupinepublishers.com The unique properties of the tin atom could be harnessed to create polymers with novel electronic, optical, or mechanical properties. For instance, the incorporation of organotin moieties into polymer backbones could lead to new materials for sensors or responsive coatings. The synthesis of oligostannanes and polystannanes is an area of interest for creating materials with unique conductive properties. researchgate.net

Chemical Biology: Chemical biology aims to understand biological systems using chemical tools. nih.gov Allylstannanes like this compound are valuable reagents for the synthesis of complex organic molecules with potential biological activity. nih.gov The prenyl group is a common structural motif in many natural products. The ability to introduce this group selectively using organotin reagents is of significant interest for synthesizing bioactive compounds and molecular probes to study biological processes. The interaction of organotin compounds with biological molecules like DNA and proteins is also an area of active investigation, which could lead to the development of new therapeutic or diagnostic agents. nih.gov

The continued exploration of this compound and related allylstannanes, guided by principles of green chemistry and enabled by powerful computational tools, promises to unlock new synthetic capabilities and applications, extending their impact from organic synthesis to the frontiers of materials science and chemical biology.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of Tributyl(3-methyl-2-butenyl)tin in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for verifying the tin-carbon bonding and substituent arrangement. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) or mass spectrometry (LC-MS) can assess purity (>98% as per industrial standards). For organotin compounds, inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content to detect trace impurities .

Q. How should this compound be handled and stored to maintain stability and ensure laboratory safety?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidative degradation. Use gloveboxes for air-sensitive manipulations. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to organotin toxicity. Safety protocols should align with GHS hazard codes (e.g., H315 for skin irritation) and OSHA guidelines .

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : Stille coupling precursors are typically synthesized via transmetallation between tributyltin chloride and Grignard reagents (e.g., 3-methyl-2-butenylmagnesium bromide). Optimal yields (>80%) require anhydrous conditions, THF as a solvent, and temperatures between −78°C (for Grignard formation) and 0–25°C (for quenching). By-products like tin oxides can be minimized by rigorous solvent drying .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the tin center to predict transmetallation barriers. Solvent effects (e.g., THF vs. DMF) are incorporated via polarizable continuum models (PCM). These simulations correlate with experimental outcomes, such as coupling efficiency with aryl halides .

Q. What are the challenges in resolving stereochemical outcomes when this compound participates in asymmetric catalysis?

- Methodological Answer : Chiral ligands (e.g., BINAP derivatives) induce asymmetry, but tin’s tetrahedral geometry complicates diastereomer separation. Chiral Stationary Phase (CSP) HPLC or vibrational circular dichroism (VCD) can distinguish enantiomers. Kinetic studies (Eyring plots) reveal temperature-dependent stereoselectivity .

Q. How do environmental factors (pH, light, temperature) influence the degradation pathways of this compound?

- Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS identify hydrolysis products like tributyltin hydroxide. Photodegradation under UV light (254 nm) generates radicals detectable via electron paramagnetic resonance (EPR). Buffered aqueous solutions (pH 4–10) quantify hydrolysis kinetics .

Q. What strategies mitigate contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Standardize bioassays (e.g., Daphnia magna acute toxicity tests) to control variables like solvent carriers (DMSO vs. ethanol). Cross-validate results with in vitro models (e.g., human hepatocyte lines) and computational QSAR models. Contradictions often arise from impurity profiles (e.g., residual tin chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。